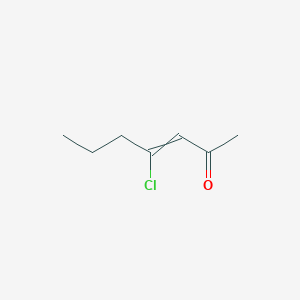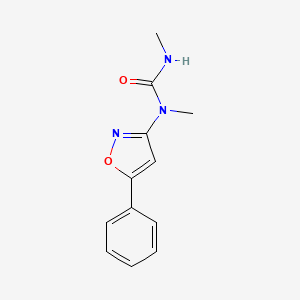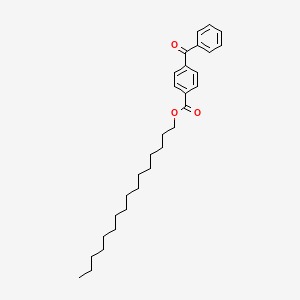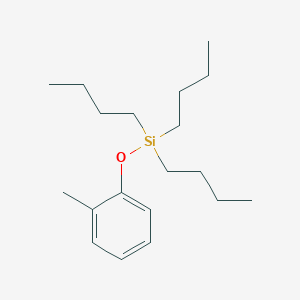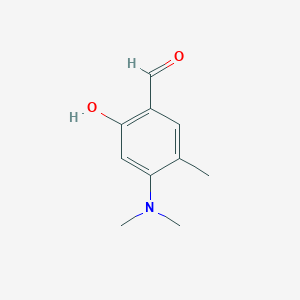
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a methyl group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde typically involves the reaction of 4-(Dimethylamino)benzaldehyde with suitable reagents to introduce the hydroxy and methyl groups. One common method involves the use of Friedel-Crafts alkylation, where the benzaldehyde is reacted with methylating agents under acidic conditions to introduce the methyl group. The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: Lacks the hydroxy and methyl groups, making it less versatile in certain reactions.
4-(Dimethylamino)-2-hydroxybenzaldehyde: Similar but lacks the methyl group, affecting its reactivity and applications.
4-(Dimethylamino)-5-methylbenzaldehyde: Lacks the hydroxy group, limiting its use in hydrogen bonding interactions.
Uniqueness
4-(Dimethylamino)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of all three functional groups (dimethylamino, hydroxy, and methyl) on the benzaldehyde core. This combination of functional groups enhances its reactivity and allows for a broader range of applications in various fields .
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-(dimethylamino)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(6-12)10(13)5-9(7)11(2)3/h4-6,13H,1-3H3 |
InChI 键 |
CMFPTTXFNONIRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N(C)C)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



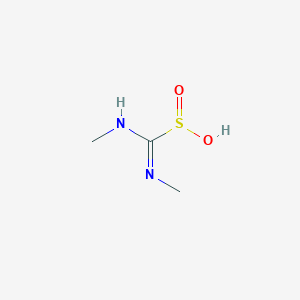
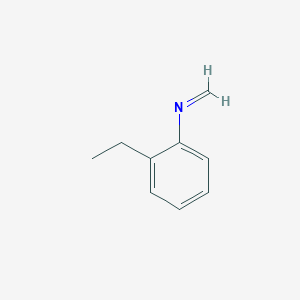
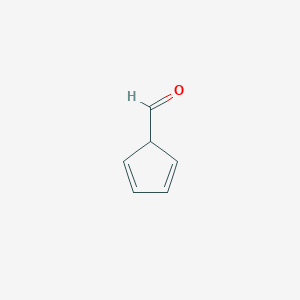
silane](/img/structure/B14628319.png)
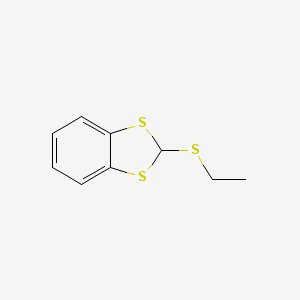
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
